![molecular formula C10H19N B12946090 Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
Bicyclo[3.2.2]nonan-1-ylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[322]nonan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[322]nonane framework with a methanamine group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.2]nonan-1-ylmethanamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by high-pressure cycloaddition and thermal cycloreversion procedures . This method allows for the formation of the bicyclo[3.2.2]nonane core, which can then be functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure reactors and efficient purification techniques, such as column chromatography, are common in industrial settings to produce this compound on a large scale.
化学反应分析
Types of Reactions
Bicyclo[3.2.2]nonan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[3.2.2]nonane framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Bicyclo[3.2.2]nonan-1-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Bicyclo[3.2.2]nonan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and connectivity.
Adamantane: Another bicyclic compound with a different framework, known for its stability and use in pharmaceuticals.
Uniqueness
Bicyclo[322]nonan-1-ylmethanamine is unique due to its specific bicyclic structure and the presence of the methanamine group, which imparts distinct chemical and biological properties
属性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC 名称 |
1-bicyclo[3.2.2]nonanylmethanamine |
InChI |
InChI=1S/C10H19N/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9H,1-8,11H2 |
InChI 键 |
VMYYFOCRYKQXNO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC(C1)(CC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


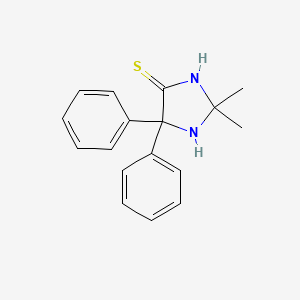
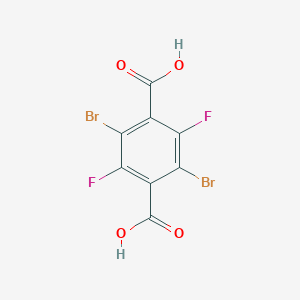
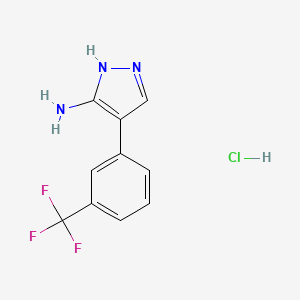



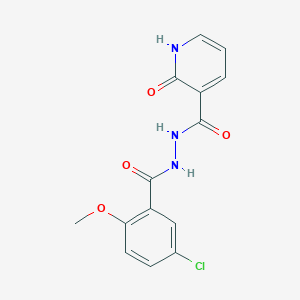
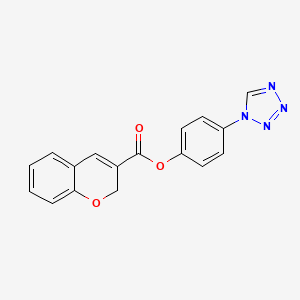
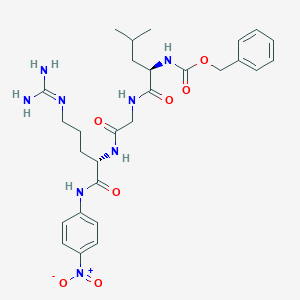
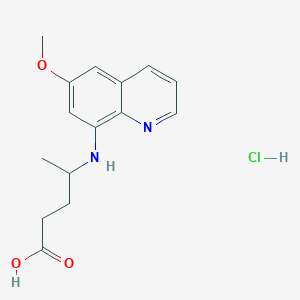

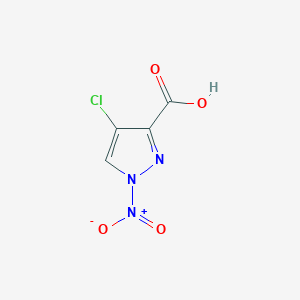
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
